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molecular formula C8H14O B1203452 2-ethylhex-2-enal CAS No. 26266-68-2

2-ethylhex-2-enal

Cat. No. B1203452
M. Wt: 126.20 g/mol
InChI Key: PYLMCYQHBRSDND-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225726

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethylhexane-1,3-diol monobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
n-butyraldehyde
Yield
45%
Name
2-ethylhexenal
[Compound]
Name
n-butyraldol
Name
2-ethylhexane-1,3-diol monobutyrate

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[Sn]>[Sn].O>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:12]([C:14](=[CH:17][CH2:18][CH2:19][CH3:20])[CH:15]=[O:16])[CH3:13].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13] |f:1.2,8.9,^3:21,22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
2-ethylhexane-1,3-diol monobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O.C(C)C(CO)C(CCC)O
Step Three
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
120 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Sn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is then cooled
CUSTOM
Type
CUSTOM
Details
The liquid products recovered
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reactor contents

Outcomes

Product
Details
Reaction Time
2 h
Name
n-butyraldehyde
Type
product
Smiles
C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 45%
Name
2-ethylhexenal
Type
product
Smiles
C(C)C(C=O)=CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
[Compound]
Name
n-butyraldol
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
2-ethylhexane-1,3-diol monobutyrate
Type
product
Smiles
C(CCC)(=O)O.C(C)C(CO)C(CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225726

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethylhexane-1,3-diol monobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
45%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[Sn]>[Sn].O>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:12]([C:14](=[CH:17][CH2:18][CH2:19][CH3:20])[CH:15]=[O:16])[CH3:13].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13] |f:1.2,8.9,^3:21,22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
2-ethylhexane-1,3-diol monobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O.C(C)C(CO)C(CCC)O
Step Three
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
120 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Sn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is then cooled
CUSTOM
Type
CUSTOM
Details
The liquid products recovered
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reactor contents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 45%
Name
Type
product
Smiles
C(C)C(C=O)=CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(CCC)(=O)O.C(C)C(CO)C(CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225726

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethylhexane-1,3-diol monobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
n-butyraldehyde
Yield
45%
Name
2-ethylhexenal
[Compound]
Name
n-butyraldol
Name
2-ethylhexane-1,3-diol monobutyrate

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[Sn]>[Sn].O>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:12]([C:14](=[CH:17][CH2:18][CH2:19][CH3:20])[CH:15]=[O:16])[CH3:13].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13] |f:1.2,8.9,^3:21,22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
2-ethylhexane-1,3-diol monobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O.C(C)C(CO)C(CCC)O
Step Three
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
120 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Sn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is then cooled
CUSTOM
Type
CUSTOM
Details
The liquid products recovered
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reactor contents

Outcomes

Product
Details
Reaction Time
2 h
Name
n-butyraldehyde
Type
product
Smiles
C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 45%
Name
2-ethylhexenal
Type
product
Smiles
C(C)C(C=O)=CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
[Compound]
Name
n-butyraldol
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
2-ethylhexane-1,3-diol monobutyrate
Type
product
Smiles
C(CCC)(=O)O.C(C)C(CO)C(CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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